
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene is an organic compound that belongs to the class of aromatic ethers It is characterized by a methoxy group (-OCH3) attached to a benzene ring, along with a 2-methylbut-3-en-1-yl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene can be synthesized through several methods. One common approach involves the alkylation of anisole (methoxybenzene) with 2-methylbut-3-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the anisole, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as palladium or nickel may be employed to facilitate the alkylation process. The reaction is typically carried out at elevated temperatures and pressures to ensure efficient conversion of reactants to the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C) to yield the corresponding alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Electrophiles such as bromine (Br2), nitric acid (HNO3)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene involves its interaction with specific molecular targets and pathways. The methoxy group and the alkyl substituent on the benzene ring can influence the compound’s reactivity and binding affinity to various enzymes and receptors. For example, in biological systems, the compound may interact with cytochrome P450 enzymes, leading to its metabolism and subsequent biological effects.
Comparación Con Compuestos Similares
1-Methoxy-4-(2-methylbut-3-en-1-yl)benzene can be compared with other similar compounds, such as:
Anisole (methoxybenzene): Lacks the alkyl substituent, making it less reactive in certain chemical reactions.
4-Methoxy-2-methylbut-1-ene: Similar structure but lacks the benzene ring, resulting in different chemical properties.
1-Allyl-4-[(3-methyl-2-buten-1-yl)oxy]benzene: Contains an allyl group, which can influence its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
140836-83-5 |
|---|---|
Fórmula molecular |
C12H16O |
Peso molecular |
176.25 g/mol |
Nombre IUPAC |
1-methoxy-4-(2-methylbut-3-enyl)benzene |
InChI |
InChI=1S/C12H16O/c1-4-10(2)9-11-5-7-12(13-3)8-6-11/h4-8,10H,1,9H2,2-3H3 |
Clave InChI |
MGUCZBCRDVJKDA-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=C(C=C1)OC)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


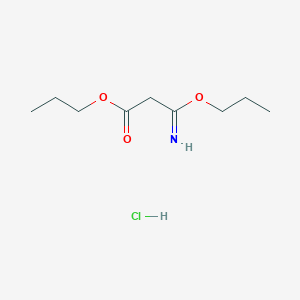
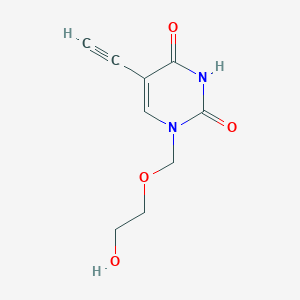
![Quinoline, 2-[2-(1,3-benzodioxol-5-yl)ethyl]-](/img/structure/B14276986.png)
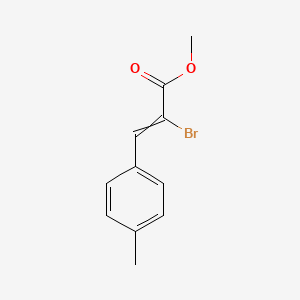


![Octanal, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14277005.png)
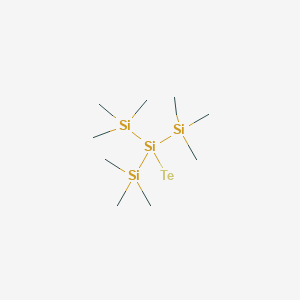


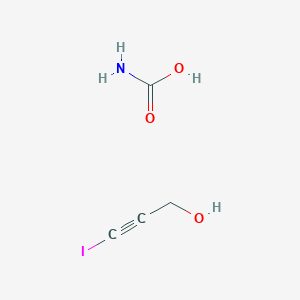
![4-[(Acetylsulfanyl)methyl]benzoic acid](/img/structure/B14277037.png)

![1,3-Propanediol, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14277054.png)
